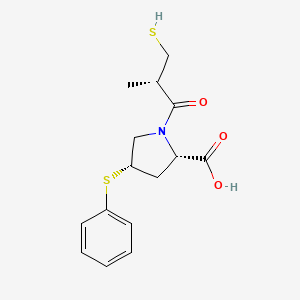

Zofenoprilat

Übersicht

Beschreibung

Zofenoprilat ist ein Angiotensin-Converting-Enzym-Hemmer und der aktive Metabolit von Zofenopril. Es ist ein Prolin-Derivat mit der Summenformel C15H19NO3S2 und einer molaren Masse von 325,44 g/mol . This compound ist bekannt für seine kardioprotektiven Eigenschaften und wird hauptsächlich zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt .

Wirkmechanismus

Target of Action

Zofenoprilat primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE by this compound affects the RAAS pathway, leading to a decrease in angiotensin II levels . This results in vasodilation, reduced aldosterone secretion, and ultimately, lower blood pressure . Additionally, this compound induces the expression of Cystathionine-γ-Lyase (CSE) and the continuous production of Hydrogen Sulfide (H2S), which stimulates the angiogenic process through a KATP channel/Akt/eNOS/ERK1/2 pathway .

Pharmacokinetics

This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is eliminated in urine and feces .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure due to the decreased levels of angiotensin II . Additionally, it has been found to induce angiogenesis, both in vitro and in vivo, through the continuous production of H2S .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Zofenoprilat wird aus Zofenopril durch Hydrolyse durch Esterasen in vivo synthetisiert . Der Syntheseweg beinhaltet die Umwandlung von Zofenopril in seinen aktiven Metaboliten this compound, der eine freie Sulfhydrylgruppe enthält . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Reduktionsmitteln wie 1,4-Dithiothreitol, um die Thiolgruppe von this compound aus Dimeren und gemischten Formen mit endogenen Thiolen freizusetzen und zu stabilisieren .

Industrielle Produktionsmethoden: In der industriellen Produktion wird this compound aus Zofenoprilcalcium gewonnen, einem Prodrug. Der Prozess beinhaltet die Hydrolyse von Zofenoprilcalcium zur Herstellung von this compound . Das Produktionsverfahren stellt die Stabilität der Thiolgruppe sicher, indem Derivatisierungsreagenzien wie p-Bromphenacylbromid unmittelbar nach der Plasmaseparation verwendet werden .

Analyse Chemischer Reaktionen

Reaktionstypen: Zofenoprilat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Die Thiolgruppe in this compound ist besonders anfällig für oxidativen Abbau und bildet Disulfide entweder als Dimere oder gemischte Formen mit endogenen Thiolen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Reduktionsmittel wie 1,4-Dithiothreitol und Derivatisierungsreagenzien wie p-Bromphenacylbromid . Die Reaktionen laufen typischerweise unter sauren Bedingungen ab, um die Thiolgruppe zu stabilisieren und oxidativen Abbau zu verhindern .

Hauptsächlich gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, sind seine oxidierten Formen, wie z. B. Disulfide, und Derivate, die durch Substitutionsreaktionen gebildet werden .

Wissenschaftliche Forschungsanwendungen

Zofenoprilat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es als Angiotensin-Converting-Enzym-Hemmer zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt . Es zeigt auch bemerkenswerte antioxidative und kardioprotektive Eigenschaften, was es zu einer wertvollen Verbindung in der Herz-Kreislauf-Forschung macht . In der Chemie wird this compound wegen seiner einzigartigen Thiolgruppe und seiner Reaktivität in verschiedenen chemischen Reaktionen untersucht . Darüber hinaus wird es in pharmakokinetischen Studien verwendet, um seinen Metabolismus und seine Bioverfügbarkeit im menschlichen Plasma zu verstehen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Angiotensin-Converting-Enzym hemmt, das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist . Durch die Hemmung dieses Enzyms senkt this compound den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einem Blutdrucksenkung führt . Die Verbindung hat auch antioxidative Eigenschaften, die die Bildung von reaktiven Sauerstoffspezies und Superoxid reduzieren . Zu den molekularen Zielstrukturen von this compound gehören das Angiotensin-Converting-Enzym und Signalwege, die am oxidativen Stress und an Entzündungen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Zofenoprilat ähnelt anderen Angiotensin-Converting-Enzym-Hemmern wie Enalaprilat, Ramiprilat, Lisinopril, Fosinoprilat und Captopril . This compound ist aufgrund seiner freien Sulfhydrylgruppe einzigartig, die zu seinen antioxidativen Eigenschaften und kardioprotektiven Wirkungen beiträgt . Im Gegensatz zu anderen Hemmern weist this compound eine höhere Lipophilie auf, was seine Proteinbindung und biliäre Ausscheidung verstärkt . Diese einzigartige Kombination von Eigenschaften macht this compound zu einer wertvollen Verbindung in der Behandlung von Herz-Kreislauf-Erkrankungen.

Eigenschaften

IUPAC Name |

(2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWLOWFDKAFKAP-WXHSDQCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)C(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231443 | |

| Record name | Zofenoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75176-37-3 | |

| Record name | Zofenoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75176-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zofenoprilat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075176373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zofenoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zofenoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOFENOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4WDK2YBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)

![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)

![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)

![N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)

![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)

![3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide](/img/structure/B1229954.png)

![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)